

Application Notes: Triglycine as a Buffer in Electrophoresis

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Compound of Interest

Compound Name: *H-Gly-Gly-Gly-OH*

Cat. No.: *B1329560*

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Introduction

Triglycine, most commonly used as a component of Tris-glycine and Tris-glycine-SDS buffer systems, is a cornerstone of protein electrophoresis, particularly in polyacrylamide gel electrophoresis (PAGE).[1][2] Its utility stems from its zwitterionic nature, which is crucial for the establishment of a discontinuous buffer system, famously developed by Laemmli.[3][4] This system employs different buffer compositions and pH in the gel and the running buffer to create a stacking effect, resulting in high-resolution separation of proteins.[3][5] Tris-glycine buffers are versatile and can be used for both denaturing (SDS-PAGE) and native protein electrophoresis.[6]

Principle of the Tris-Glycine Discontinuous Buffer System

The effectiveness of the Tris-glycine system lies in the creation of a moving ion front that concentrates proteins into sharp bands before they enter the separating gel. This process, known as isotachopheresis or stacking, is orchestrated by the different mobilities of ions in the system at different pH values.

- Key Ions: The system primarily involves three key ions:
 - Chloride (Cl^-): Supplied by the Tris-HCl buffer in the gel, it acts as the fast-moving "leading" ion.[4][5]

- Glycinate: From the Tris-glycine running buffer, it acts as the slow-moving "trailing" ion.[\[7\]](#)[\[8\]](#)
- Tris (Tris(hydroxymethyl)aminomethane): Serves as the common cation in the system.[\[5\]](#)[\[9\]](#)
- The Stacking Gel (pH 6.8): In the stacking gel, which has a lower pH, glycine exists predominantly in its zwitterionic state with a near-neutral charge.[\[7\]](#)[\[10\]](#)[\[11\]](#) This causes it to have very low mobility in the electric field. The highly mobile chloride ions move ahead, creating a steep voltage gradient between the leading chloride ions and the trailing glycine ions.[\[7\]](#)[\[12\]](#) The SDS-coated proteins, having an intermediate mobility, are swept up in this voltage gradient and concentrated ("stacked") into a very thin zone between the chloride and glycine fronts.[\[5\]](#)[\[11\]](#)
- The Resolving Gel (pH 8.8): As the stacked proteins and the ion front reach the resolving gel, the pH increases significantly.[\[5\]](#)[\[11\]](#) In this more alkaline environment, glycine becomes fully ionized (negatively charged).[\[10\]](#)[\[13\]](#) This dramatically increases its mobility, causing it to accelerate and overtake the proteins.[\[5\]](#) Freed from the stacking effect, the proteins now migrate through the sieving matrix of the resolving gel and are separated based on their molecular weight.[\[11\]](#)[\[12\]](#)

Applications

- SDS-PAGE: The most widespread application of Tris-glycine buffer is in SDS-PAGE for the separation of a broad range of proteins by molecular weight.[\[3\]](#)[\[9\]](#)
- Native PAGE: Tris-glycine buffers can also be used for native PAGE, where proteins are separated based on a combination of their intrinsic charge, size, and shape.[\[6\]](#)[\[14\]](#) For native applications, SDS is omitted from the buffers and sample preparation.[\[9\]](#)
- Western Blotting: Tris-glycine buffer is also a common transfer buffer for the electrophoretic transfer of proteins from a gel to a membrane (e.g., PVDF or nitrocellulose) in Western blotting protocols.[\[2\]](#)[\[15\]](#)

Advantages and Limitations

- Advantages:

- High Resolution: The stacking effect produces sharp, well-resolved protein bands.[3]
- Versatility: Suitable for a wide range of protein sizes and for both denaturing and native conditions.[6]
- Cost-Effective: The reagents are relatively inexpensive and widely available.[3]
- Limitations:
 - Protein Modification: The high pH of the resolving gel (operating pH can reach ~9.5) can lead to chemical modifications of proteins, such as deamination and alkylation, which can affect downstream analyses like mass spectrometry.[1][4]
 - Poor Resolution of Small Proteins: Very small proteins and peptides (<10 kDa) may not resolve well due to interference from the glycine front.[2] For such applications, Tris-Tricine buffer systems are often preferred.[3][9]

Experimental Protocols

Protocol 1: Preparation of Tris-Glycine-SDS Electrophoresis Buffers

This protocol outlines the preparation of the stock and working solutions for a standard Laemmli SDS-PAGE experiment.

1.1: 10X Tris-Glycine-SDS Running Buffer

Component	Molecular Weight (g/mol)	Quantity for 1 L	Final Concentration (10X)	Final Concentration (1X)
Tris Base	121.14	30.3 g[16]	0.25 M	25 mM[17][18]
Glycine	75.07	144.0 g[16][19]	1.92 M	192 mM[17][18]
SDS	288.38	10.0 g[16]	1% (w/v)	0.1% (w/v)[17]

Procedure:

- Dissolve 30.3 g of Tris base and 144.0 g of glycine in ~800 mL of deionized water.[\[16\]](#)[\[19\]](#)
- Add 10.0 g of SDS.[\[16\]](#)
- Stir until all components are fully dissolved.
- Adjust the final volume to 1 L with deionized water.
- The pH of the 10X solution should be around 8.3. Do not adjust the pH with acid or base.[\[17\]](#)
[\[20\]](#)
- Store at room temperature.

1.2: 1X Tris-Glycine-SDS Running Buffer (Working Solution)

Procedure:

- To prepare 1 L of 1X running buffer, mix 100 mL of 10X Tris-Glycine-SDS Running Buffer with 900 mL of deionized water.[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Mix well before use.

Protocol 2: SDS-PAGE using Tris-Glycine Buffer System

This protocol provides a general workflow for running a denaturing polyacrylamide gel.

Materials:

- Acrylamide/Bis-acrylamide solution
- Resolving gel buffer (1.5 M Tris-HCl, pH 8.8)
- Stacking gel buffer (0.5 M Tris-HCl, pH 6.8)
- TEMED
- 10% (w/v) Ammonium Persulfate (APS)
- 1X Tris-Glycine-SDS Running Buffer

- 2X Laemmli Sample Buffer (containing SDS and a reducing agent like β -mercaptoethanol or DTT)
- Protein samples and molecular weight standards
- Electrophoresis apparatus (gel casting stand, glass plates, combs, electrophoresis tank, power supply)

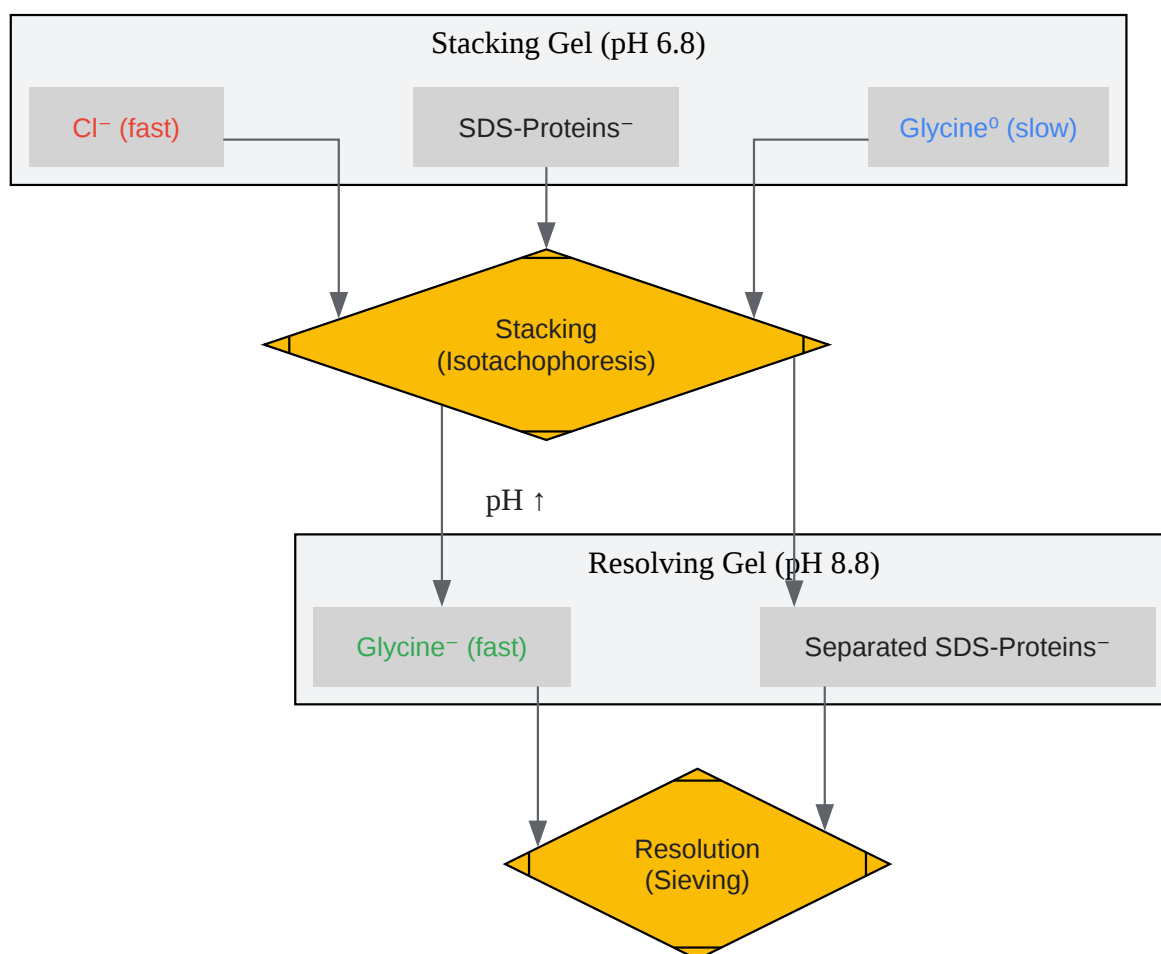
Procedure:

- Gel Casting:
 - Assemble the gel casting apparatus.
 - Prepare the resolving gel solution according to your desired acrylamide percentage. Pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize.
 - Pour off the overlay and prepare the stacking gel solution (typically 4-5% acrylamide). Pour the stacking gel on top of the polymerized resolving gel and insert the comb. Allow to polymerize.
- Sample Preparation:
 - Mix your protein sample with an equal volume of 2X Laemmli Sample Buffer.
 - Heat the samples at 95-100°C for 5 minutes to denature the proteins.
- Electrophoresis:
 - Remove the comb and place the gel cassette into the electrophoresis tank.
 - Fill the inner and outer buffer chambers with 1X Tris-Glycine-SDS Running Buffer.[\[22\]](#)
 - Load the prepared protein samples and molecular weight standards into the wells.[\[21\]](#)
 - Connect the electrophoresis tank to the power supply and run the gel at a constant voltage (e.g., 125-150 V) until the dye front reaches the bottom of the gel.[\[21\]](#)[\[23\]](#) Typical run times

are 90-105 minutes.[21]

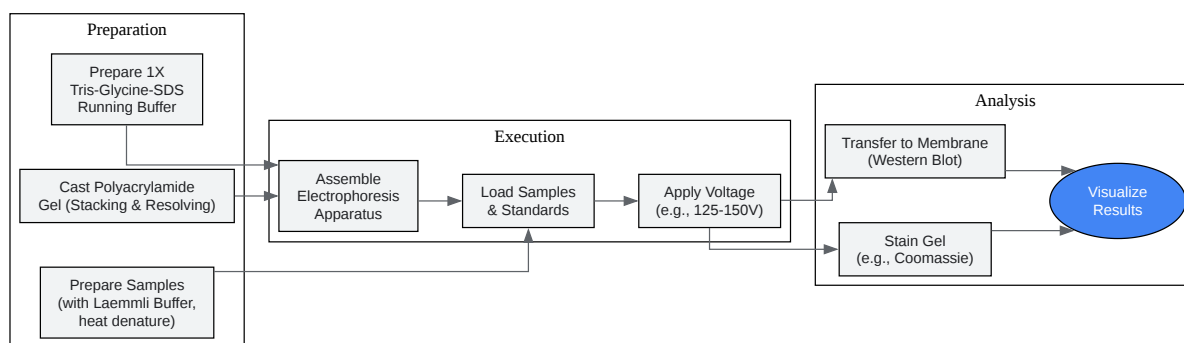
- Post-Electrophoresis:
 - Turn off the power supply and disassemble the apparatus.
 - Carefully remove the gel from the cassette.
 - Proceed with staining (e.g., Coomassie Blue) or transfer for Western blotting.

Visualizations



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Caption: Principle of the Tris-Glycine discontinuous buffer system.



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Caption: General workflow for SDS-PAGE using a Tris-Glycine buffer.

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